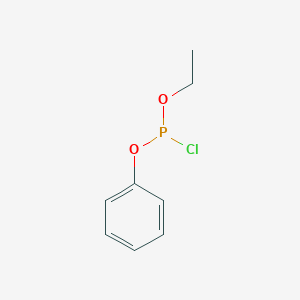
Ethyl phenyl phosphorochloridite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl phenyl phosphorochloridite is an organophosphorus compound with the chemical formula C8H10ClO2P. It is a member of the phosphorochloridite family, which are characterized by the presence of a phosphorus atom bonded to two alkoxy groups and one chlorine atom. These compounds are typically colorless and sensitive to hydrolysis and oxidation .
Vorbereitungsmethoden
Ethyl phenyl phosphorochloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3). The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
In this case, the alcohol used is ethanol, and the reaction is controlled to stop at the phosphorochloridite stage. Industrial production methods often involve the use of aromatic diols, such as binaphthol and 2,2’-biphenol, to control the reaction and produce the desired phosphorochloridite .
Analyse Chemischer Reaktionen
Ethyl phenyl phosphorochloridite undergoes several types of chemical reactions, including:
Hydrolysis: It is sensitive to hydrolysis, forming the corresponding phosphorochloridate and releasing hydrochloric acid.
Oxidation: It can be oxidized to form phosphorochloridates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are phosphorochloridates and substituted phosphorochloridites .
Wissenschaftliche Forschungsanwendungen
Ethyl phenyl phosphorochloridite has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl phenyl phosphorochloridite involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atom by the nucleophile, forming a new phosphorochloridite derivative. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl phenyl phosphorochloridite can be compared with other similar compounds, such as:
Diethyl chlorophosphite: Similar in structure but with two ethyl groups instead of one ethyl and one phenyl group.
o-Phenylene phosphorochloridite: Contains a phenylene group instead of an ethyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.
This compound is unique in its combination of ethyl and phenyl groups, which provides a balance of reactivity and stability, making it useful in a variety of chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H10ClO2P |
|---|---|
Molekulargewicht |
204.59 g/mol |
IUPAC-Name |
chloro-ethoxy-phenoxyphosphane |
InChI |
InChI=1S/C8H10ClO2P/c1-2-10-12(9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BRTBJNCYADBQQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


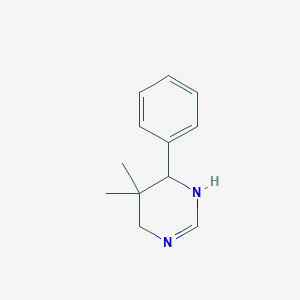

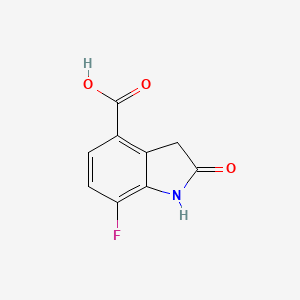
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13343967.png)
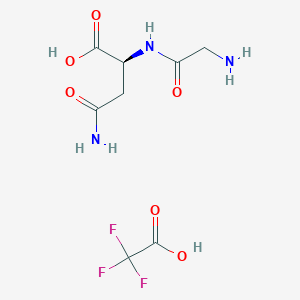
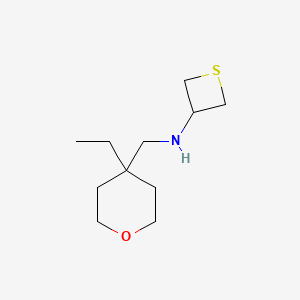

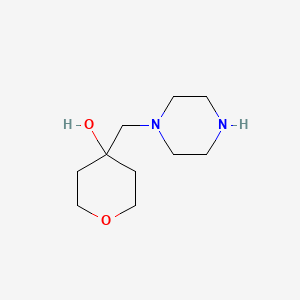
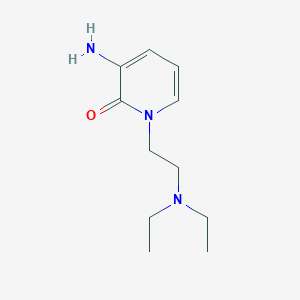
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)

![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
